3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione
Overview
Description
“3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.16600 . It is also known by the common name "3-Amino-4-(propylamino)-3-cyclobutene-1,2-dione" .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass is 154.07400 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione” are not fully available. The compound’s density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Anticancer and Antiviral Applications
- 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione derivatives have shown potential in anticancer and antiviral applications. These compounds were investigated for their structural properties and preliminary screening for antitumor and antiviral effects (Lu, Lu, & Honek, 2017).
Thyroid Hormone Receptor Selectivity
- Novel derivatives of this compound have been synthesized and evaluated for their selectivity towards the thyroid hormone receptor beta. One such derivative demonstrated significant selectivity, highlighting its potential in related therapeutic areas (Raval et al., 2008).
VLA-4 Antagonism
- A series of uniquely functionalized derivatives were synthesized and identified as potent antagonists of VLA-4, an integrin involved in various immune responses. This highlights its potential in modulating immune-related conditions (Brand, Candole, & Brown, 2003).
Bladder Smooth Muscle Relaxation
- Modified derivatives of 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione have been explored for their role in relaxing bladder smooth muscle, suggesting potential applications in urinary disorders (Butera et al., 2005).
Chemokine Receptor Inhibition
- Novel series of derivatives were found to be potent and selective inhibitors against the CXCR2 chemokine receptor, indicating potential in modulating chemotaxis in immune responses (Liu et al., 2009).
Solar Cell Applications
- Certain 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione derivatives showed strong affinity for TiO2, suggesting their use as sensitizers in TiO2 solar cells, enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).
properties
IUPAC Name |
3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-4(8)6(10)7(5)11/h9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXSOTNBHPGHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385098 | |
Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |
CAS RN |
282093-54-3 | |
Record name | 3-amino-4-(propylamino)cyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.